molecular formula C7H11N3O B14193037 3-Azidocycloheptan-1-one CAS No. 919117-16-1

3-Azidocycloheptan-1-one

Cat. No.: B14193037
CAS No.: 919117-16-1
M. Wt: 153.18 g/mol
InChI Key: RWOQOYODHHFUFY-UHFFFAOYSA-N
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Description

3-Azidocycloheptan-1-one is an organic compound characterized by a seven-membered ring structure with an azide group (-N₃) attached to the third carbon and a ketone group (C=O) at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocycloheptan-1-one typically involves the introduction of the azide group into a cycloheptanone precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion (N₃⁻). This reaction is often carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium azide (NaN₃).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3-Azidocycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.

Major Products:

    Cycloaddition: Formation of triazoles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted cycloheptanones.

Scientific Research Applications

3-Azidocycloheptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azidocycloheptan-1-one primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are important in various biological and chemical processes. The formation of triazoles is facilitated by the strain in the cycloheptane ring, which makes the azide group more reactive .

Comparison with Similar Compounds

Uniqueness: 3-Azidocycloheptan-1-one is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability, making it highly reactive in cycloaddition reactions. This reactivity is leveraged in various synthetic applications, particularly in the formation of triazoles.

Properties

CAS No.

919117-16-1

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-azidocycloheptan-1-one

InChI

InChI=1S/C7H11N3O/c8-10-9-6-3-1-2-4-7(11)5-6/h6H,1-5H2

InChI Key

RWOQOYODHHFUFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CC(C1)N=[N+]=[N-]

Origin of Product

United States

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